

Lactamide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Lactamide

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An In-depth Technical Guide on **Lactamide** as a Derivative of Lactic Acid

Introduction

Lactamide (2-hydroxypropanamide) is the amide derivative of lactic acid, a key molecule in cellular metabolism. While lactic acid has been extensively studied for its roles in various physiological and pathological processes, **lactamide** is emerging as a molecule of interest in its own right, with potential applications in drug delivery, organic synthesis, and as a bioactive agent. This technical guide provides a comprehensive overview of **lactamide**, focusing on its synthesis, physicochemical properties, and potential biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties of Lactamide

Lactamide is a white crystalline solid with properties that make it suitable for a variety of applications. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	2-hydroxypropanamide	[1]
CAS Number	2043-43-8	
Molecular Formula	C ₃ H ₇ NO ₂	
Molecular Weight	89.09 g/mol	
Melting Point	74-75 °C	
Appearance	White crystalline solid	
Solubility	Soluble in water and ethanol	

Synthesis of Lactamide

Lactamide can be synthesized through several routes, with the most common being the amidation of lactic acid derivatives and the hydration of lactonitrile.

Experimental Protocol 1: Amidation of Ethyl Lactate

This protocol describes the synthesis of **lactamide** from ethyl lactate and ammonia.[1]

Materials:

- Ethyl lactate (125 g, 1.06 moles)
- Liquid ammonia (125 mL)
- Dry ice-acetone bath
- Steel pressure apparatus
- Absolute ether

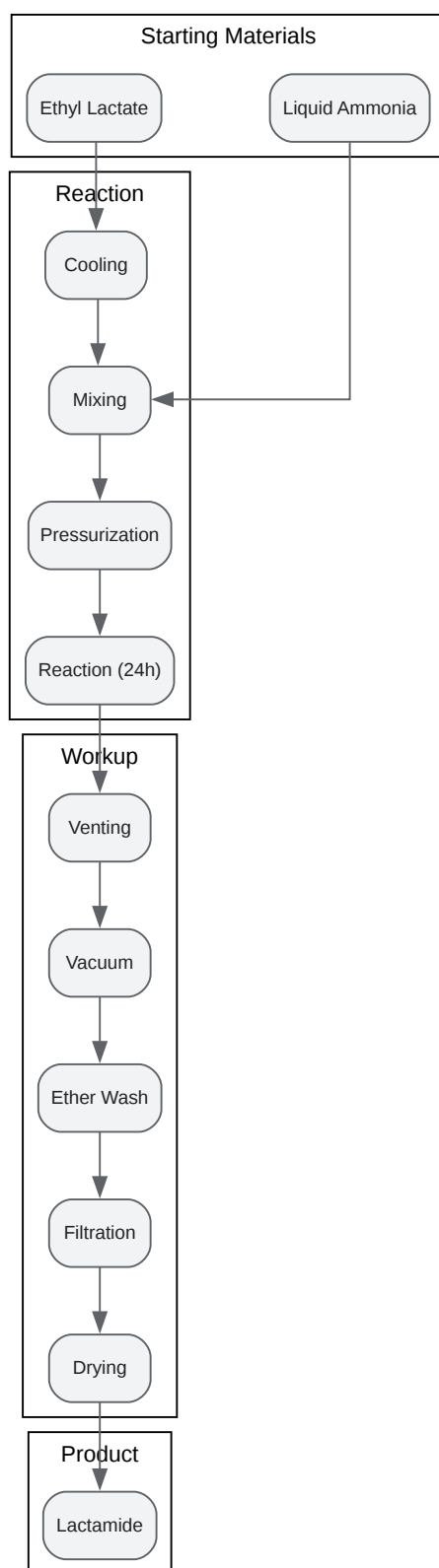
Procedure:

- Place 125 g of ethyl lactate in a Pyrex container and cool it in a dry ice-acetone bath to below the boiling point of ammonia.

- Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.
- Transfer the mixture to a steel pressure apparatus and allow it to warm to room temperature.
- Let the reaction proceed for 24 hours.
- Slowly vent the excess ammonia from the apparatus.
- Remove the last traces of ammonia under reduced pressure.
- Stir the reaction product with 200 mL of absolute ether to dissolve any unreacted ethyl lactate and ethanol.
- Filter the solid residue, wash with ether, and air-dry to obtain **lactamide**.

Expected Yield: 65-70 g.[1]

Experimental Workflow: Amidation of Ethyl Lactate



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Caption: Workflow for the synthesis of **lactamide** via amidation of ethyl lactate.

Synthesis via Hydration of Lactonitrile

Another industrially relevant method for **lactamide** synthesis is the hydration of lactonitrile in the presence of a manganese oxide-based catalyst. Several patents describe processes that achieve high conversion and selectivity.

Catalyst	Reaction Time (days)	Lactonitrile Conversion (%)	Lactamide Selectivity (%)	Reference
Modified Manganese Dioxide	1	91.5	95	[2]
Modified Manganese Dioxide	14	91.3	94	[2]
Manganese Oxide with Oxidizing Agent	1	80.3	97.0	[3]
Manganese Oxide with Oxidizing Agent	10	73.1	97.5	[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the quantitative analysis of **lactamide** in various matrices. While specific methods for **lactamide** are not abundant in the literature, methods for its parent compound, lactic acid, can be adapted.

Proposed HPLC Method for Lactamide Analysis

Principle: Reversed-phase HPLC with UV detection can be used for the separation and quantification of **lactamide**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a wavelength of approximately 210 nm.

Sample Preparation:

- For drug product analysis, dissolve the sample in the mobile phase, filter through a 0.45 μ m filter, and inject.
- For biological samples, a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant is necessary before injection.

Quantification: Quantification is achieved by comparing the peak area of **lactamide** in the sample to a standard curve prepared with known concentrations of a **lactamide** reference standard.

Potential Role in Drug Development

While research on **lactamide** as a standalone therapeutic agent is limited, its structural relationship to lactic acid suggests potential applications in drug delivery and formulation. Lactic acid-based polymers are widely used in controlled-release drug delivery systems. The amide group in **lactamide** could offer different physicochemical properties, such as altered hydrophilicity and hydrogen bonding capacity, which could be exploited in the design of novel drug carriers.

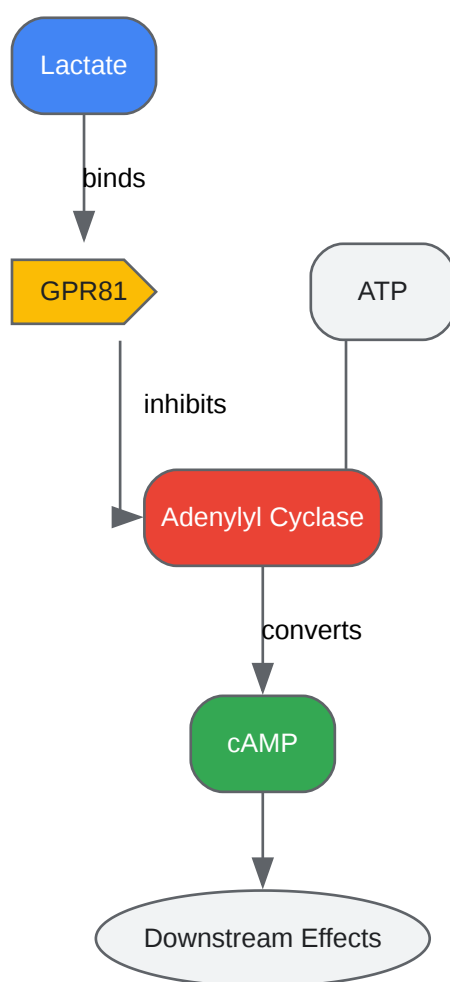
Signaling Pathways: A Link to Lactic Acid

Currently, there is a lack of direct evidence for specific signaling pathways modulated by **lactamide** itself. It is widely presumed that the biological effects of **lactamide** are mediated through its in vivo conversion to lactic acid (lactate). Therefore, understanding the signaling pathways of lactate is crucial for predicting the potential biological activities of **lactamide**.

Lactate is no longer considered merely a metabolic waste product but is now recognized as a key signaling molecule, or "lactormone," that influences a variety of cellular processes, including immune responses and cancer progression.

Key Signaling Pathways Modulated by Lactate

1. G-protein Coupled Receptor 81 (GPR81): Lactate is a natural ligand for GPR81 (also known as HCA1). Activation of GPR81 by lactate can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of lipolysis in adipocytes and has anti-inflammatory effects in immune cells.



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Caption: Lactate signaling through the GPR81 receptor.

2. **Modulation of Immune Cell Function:** Lactate can have profound effects on immune cells within the tumor microenvironment and at sites of inflammation. High concentrations of lactate can suppress the function of T cells and natural killer (NK) cells, thereby promoting immune evasion by tumors. Conversely, lactate can also have anti-inflammatory effects by polarizing macrophages towards an M2-like phenotype.

3. **Epigenetic Regulation:** Lactate can influence gene expression through epigenetic modifications. Lactate can be converted to lactyl-CoA, which can then be used by histone acetyltransferases to "lactylate" histone proteins. Histone lactylation is a novel epigenetic mark that can alter chromatin structure and regulate the transcription of genes involved in inflammatory responses and tissue repair.

Conclusion

Lactamide, as a direct derivative of lactic acid, presents an intriguing area for future research in drug development and cell biology. While its synthesis and basic properties are well-characterized, its specific biological functions remain largely unexplored. It is likely that many of its effects are mediated through its conversion to lactate, a molecule with well-established and diverse signaling roles. Further investigation into the unique properties of **lactamide**, particularly in the context of drug delivery and its direct interactions with cellular components, is warranted to unlock its full potential. This guide provides a foundational understanding for researchers poised to explore the scientific and therapeutic landscape of this promising molecule.

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